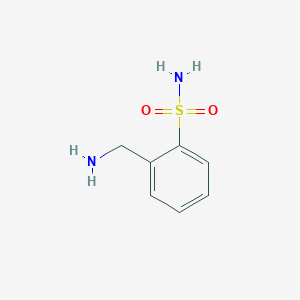

2-(Aminomethyl)benzenesulfonamide

Übersicht

Beschreibung

2-(Aminomethyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound has a variety of applications in medicinal chemistry, particularly due to its ability to inhibit certain enzymes.

Vorbereitungsmethoden

The synthesis of 2-(Aminomethyl)benzenesulfonamide typically involves the reaction of N-benzylacetamide with chlorosulfonic acid, followed by treatment with ammonia to yield 4-(acetamidomethyl)benzenesulfonamide. This intermediate is then hydrolyzed with a base to produce the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

2-(Aminomethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed pathways are less commonly reported.

Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the sulfonamide group. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

Sulfonylurea Hypoglycemic Agents

One of the primary applications of 2-(aminomethyl)benzenesulfonamide is in the synthesis of sulfonylurea drugs, which are used to manage type 2 diabetes. These compounds work by stimulating insulin secretion from the pancreas. The synthesis method described in recent patents highlights the efficiency of using this compound as an intermediate for producing drugs like glipizide, glimepiride, and glibenclamide. The process involves a series of reactions including acetylation, chlorosulfonation, and hydrolysis, resulting in high yields and reduced production costs .

Schiff Bases and Antiviral Activity

Recent studies have also focused on synthesizing Schiff bases from this compound. These derivatives have shown promise as potential inhibitors of SARS-CoV-2 proteins, indicating their relevance in antiviral drug development. The molecular docking studies suggest that these Schiff bases could be effective against viral infections such as COVID-19 and chikungunya .

Inhibition of Carbonic Anhydrases

Biological Activity

this compound has been identified as a potent inhibitor of human carbonic anhydrases (hCAs), particularly isoforms II and IX. These enzymes play critical roles in various physiological processes, including pH regulation and ion transport. Inhibition of hCA II has been linked to therapeutic effects in conditions such as glaucoma, epilepsy, and certain cancers .

The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its inhibitory potency. For instance, variations in the length of carbon chains between functional groups have been shown to significantly affect inhibition constants (Ki values), making this compound a valuable scaffold for designing new hCA inhibitors .

Case Studies and Experimental Data

In Vitro Studies

Experimental data from various studies demonstrate the effectiveness of derivatives of this compound in inhibiting hCA isoforms. For example, certain derivatives exhibited Ki values as low as 2.4 nM against hCA II, showcasing their potential for high specificity and potency .

Therapeutic Applications

The inhibition of carbonic anhydrases by this compound has implications for treating conditions such as retinal edema, diabetic cardiomyopathy, and other ischemic diseases. The ability to selectively inhibit specific isoforms allows for targeted therapies that minimize side effects associated with non-selective inhibitors .

Summary Table: Applications and Activities

| Application Area | Description | Examples/Results |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for sulfonylurea drugs | Glipizide, Glimepiride |

| Antiviral Activity | Synthesis of Schiff bases with potential antiviral properties | Inhibition of SARS-CoV-2 proteins |

| Carbonic Anhydrase Inhibition | Potent inhibitors for various hCA isoforms | Ki values down to 2.4 nM for hCA II |

| Therapeutic Uses | Treatment for glaucoma, edema, cancer | Targeting specific hCA isoforms |

Wirkmechanismus

The primary mechanism of action of 2-(Aminomethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt the metabolic processes of cancer cells, leading to their death . The molecular targets include various isoforms of carbonic anhydrase, such as CA IX, which is particularly relevant in cancer research .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(Aminomethyl)benzenesulfonamide include other benzenesulfonamides and their derivatives. These compounds share the sulfonamide group attached to a benzene ring but may have different substituents that alter their chemical properties and biological activities. For example, derivatives with thiazol-4-one scaffolds have shown significant anticancer activity . The uniqueness of this compound lies in its specific structure, which provides a balance of chemical stability and biological activity, making it a valuable compound in medicinal chemistry.

Biologische Aktivität

2-(Aminomethyl)benzenesulfonamide, also known as 4-(2-aminoethyl)benzenesulfonamide hydrochloride, is a sulfonamide compound that has gained attention in medicinal chemistry due to its biological activities, particularly as an inhibitor of carbonic anhydrase (CA). This article delves into its synthesis, biological mechanisms, and diverse applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with 2-aminoethylamine, followed by hydrolysis and treatment with hydrochloric acid to yield the hydrochloride salt form. The compound's structure is characterized by a sulfonamide group attached to a benzene ring, which is significant for its chemical properties and biological activities.

The primary mechanism of action for this compound revolves around its role as a carbonic anhydrase inhibitor . By binding to the active site of the enzyme, it disrupts the normal catalytic cycle, leading to decreased production of bicarbonate ions and protons. This inhibition can have therapeutic implications in various conditions such as glaucoma, epilepsy, and cancer.

Inhibition Potency

Research indicates that this compound exhibits significant inhibition of human carbonic anhydrases (hCAs), particularly hCA II. For instance, studies have shown that derivatives with varying chain lengths between the benzene and sulfonamide groups demonstrate differing inhibition potencies:

| Compound | Ki (nM) | Description |

|---|---|---|

| Compound 1 | 7.1 | Moderate inhibition |

| Compound 2 | 5.2 | Increased activity |

| Compound 3 | 2.4 | Highly potent inhibitor |

The structure-activity relationship (SAR) suggests that increasing the carbon chain length enhances inhibitory activity up to a certain point before steric hindrance reduces efficacy .

Anti-inflammatory and Antimicrobial Activities

In addition to enzyme inhibition, studies have highlighted the anti-inflammatory and antimicrobial properties of sulfonamide derivatives. For example, a study demonstrated that 4-(2-aminoethyl)benzenesulfonamide significantly lowered coronary resistance in experimental models compared to other sulfonamides . Moreover, compounds derived from this structure have shown promising antimicrobial activity against various pathogens:

| Pathogen | MIC (mg/mL) | Active Compound |

|---|---|---|

| E. coli | 6.72 | Compound 4d |

| S. aureus | 6.63 | Compound 4h |

Clinical Implications

- Glaucoma Treatment : The inhibition of hCA II by this compound has potential applications in treating glaucoma by reducing intraocular pressure.

- Cancer Therapy : The compound has been investigated for its antiproliferative effects on various cancer cell lines, showing significant reductions in cell proliferation at higher concentrations . For instance, compounds based on this structure exhibited up to a 62% reduction in proliferation in MDA-MB-231 triple-negative breast cancer cells.

- Calcium Channel Interaction : The compound's interaction with calcium channels has been explored using docking studies, suggesting its potential as a calcium channel antagonist .

Pharmacokinetics

Pharmacokinetic parameters for this compound have been evaluated using computational models. Results indicate variable permeability across different cell types, suggesting that further studies are necessary to understand its bioavailability and therapeutic window .

Eigenschaften

IUPAC Name |

2-(aminomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRZWXBIKCFBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588625 | |

| Record name | 2-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-30-6 | |

| Record name | 2-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.